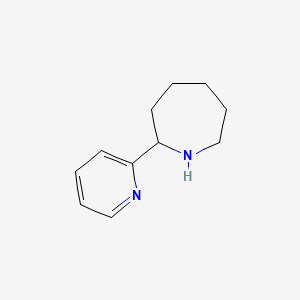

2-(Pyridin-2-yl)azepane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(Pyridin-2-yl)azepane is a compound that can be considered as part of the azepane derivatives, which are seven-membered heterocyclic compounds containing a nitrogen atom. These compounds are of interest due to their potential applications in medicinal chemistry and as building blocks for more complex chemical structures. The azepane ring can be functionalized to create various derivatives with different properties and potential uses .

Synthesis Analysis

The synthesis of azepane derivatives can be achieved through various methods. One approach involves the ring expansion of 2-alkenylazetidinium salts, which can lead to substituted azepanes. The chemoselectivity of these reactions is influenced by the base used and the stereochemistry of the intermediates . Another method includes the generation and alkylation of aziridin-2-yl anions followed by ring-expansion protocols to yield azepanes with trifluoromethyl groups . Additionally, a four-component strategy has been developed for the synthesis of fused azepinoindoles, which demonstrates the versatility of azepane synthesis .

Molecular Structure Analysis

The molecular structure of azepane derivatives can be complex and is often studied using X-ray crystallography. For instance, the annelated 2-amino pyridines synthesized through a multi-step process involving coupling-isomerization-enamine-addition-cyclocondensation sequences have been characterized by X-ray structure analyses . These structural analyses are crucial for understanding the properties and reactivity of the synthesized compounds.

Chemical Reactions Analysis

Azepane derivatives can participate in various chemical reactions. For example, they can undergo cycloadditions with alkenes to form pyrrolidines, which are important in alkaloid synthesis . Additionally, azepane derivatives can be involved in base-promoted cascade reactions, such as the reaction of chromones with pyridinium ylides to form chromenoazepine derivatives . These reactions highlight the reactivity and potential for further functionalization of azepane compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of azepane derivatives can vary widely depending on their functional groups and substitution patterns. For example, some azepane derivatives exhibit high fluorescence and pH sensitivity, which can be useful for developing new materials with specific optical properties . The presence of trifluoromethyl groups can also influence the properties of azepane derivatives, such as their reactivity and stability .

Aplicaciones Científicas De Investigación

Pharmaceutical Significance and Therapeutic Applications

Azepane-based compounds, including 2-(Pyridin-2-yl)azepane, have demonstrated a variety of pharmacological properties, offering a high degree of structural diversity useful in the discovery of new therapeutic agents. These compounds are pivotal in the development of new, less toxic, and highly active azepane-containing analogs for treating various diseases. Over 20 azepane-based drugs have been approved by the FDA for clinical use, highlighting their significance in therapeutic applications across anti-cancer, anti-tubercular, anti-Alzheimer's disease, antimicrobial agents, and more. The review of azepane-based compounds' recent developments underlines the importance of structure-activity relationship (SAR) and molecular docking studies in identifying potential bioactive compounds for future drug discovery efforts (Gao-Feng Zha et al., 2019).

Catalysis and Chemical Applications

In catalysis, the diverse chemical properties of pyridine derivatives, including 2-(Pyridin-2-yl)azepane, are noteworthy. Pyridine-based compounds have played a crucial role as agrochemicals, including fungicides, insecticides, and herbicides. The exploration of Intermediate Derivatization Methods has shown significant promise in enhancing the efficiency of discovering novel lead compounds in agrochemical research. The review on pyridine-based agrochemicals emphasizes the importance of discovering new methods to meet changing market requirements, showcasing the potential of pyridine derivatives in catalysis and chemical applications (A. Guan et al., 2016).

Environmental and Microbial Metabolism

The metabolic pathways of pyridines and aza-arenes, including compounds like 2-(Pyridin-2-yl)azepane, have been studied under both aerobic and anaerobic conditions. Different organisms utilize varied pathways to biotransform such substrates, with the transformation rate dependent on the substituents. Research on microbial metabolism has provided insights into the mineralization pathways and the specific enzymes involved in the degradation of these heterocyclic aromatic compounds. This knowledge is crucial for environmental science, as it helps in understanding the biodegradation processes of potentially hazardous chemicals (J. Kaiser et al., 1996).

Mecanismo De Acción

Target of Action

It’s worth noting that similar compounds have been evaluated against immortalized rat hepatic stellate cells (hsc-t6) .

Biochemical Pathways

Related compounds have been shown to exhibit anti-fibrotic activities , suggesting potential effects on pathways related to fibrosis and collagen production.

Result of Action

, related compounds have demonstrated anti-fibrotic activities. These compounds were found to inhibit the expression of collagen and reduce the content of hydroxyproline in cell culture medium in vitro .

Propiedades

IUPAC Name |

2-pyridin-2-ylazepane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2/c1-2-6-10(12-8-4-1)11-7-3-5-9-13-11/h3,5,7,9-10,12H,1-2,4,6,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHHGQPLKNWNWOW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(NCC1)C2=CC=CC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90403369 |

Source

|

| Record name | 2-pyridin-2-ylazepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90403369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

383128-97-0 |

Source

|

| Record name | 2-pyridin-2-ylazepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90403369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(2-iodophenyl)methylidene]-2,3-dihydro-1H-indol-2-one](/img/structure/B1308621.png)

![2-oxo-2-{2-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]hydrazino}-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B1308646.png)